molecular formula C15H14N2O3 B2780436 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione CAS No. 115984-23-1

1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione

Cat. No. B2780436
CAS RN: 115984-23-1
M. Wt: 270.288
InChI Key: LPVZBHMLVXKEEV-RMKNXTFCSA-N
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Description

Barbituric acid derivatives are a class of compounds that have been extensively studied for their sedative and hypnotic properties. 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione is one of the most commonly used barbituric acid derivatives in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3-dimethylpyrimidine-2,4,6-trione derivatives has been a subject of interest due to their wide range of biological activities. An efficient synthesis method has been developed for these compounds, which includes treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst. This method demonstrates the compounds' ability to freely rotate around the bond linking two heterocyclic moieties, some of which show binding properties with the milk protein β-lactoglobulin (Sepay et al., 2016). Additionally, a catalyst-free synthesis of diversified 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones highlights a simple and eco-friendly approach, emphasizing the importance of such compounds in pharmaceutical research (Brahmachari & Nayek, 2017).

Molecular Interactions and Optical Properties

Studies on pyrimidine derivatives, including 1,3-dimethylpyrimidine-2,4,6-trione, have shown significant interest in their electronic, linear, and nonlinear optical properties. These properties are crucial for applications in medicine and nonlinear optics. For example, an investigation into thiopyrimidine derivatives reveals their potential in optoelectronic applications due to their considerable nonlinear optical character (Hussain et al., 2020). Another study highlights the synthesis and tautomerism of 1,3-dimethylpyrimidine-2,4,6-trione s-triazinyl hydrazine/hydrazone derivatives, focusing on their wide range of biological activities and providing insights into their structural properties (Sharma et al., 2017).

Potential Pharmacological Applications

While directly related pharmacological applications of 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione are not detailed in the available literature, the structural and functional studies of its derivatives provide a foundation for potential therapeutic applications. For instance, the aggregation-induced emission properties of 5-(benzylidene)pyrimidine-2,4,6-triones offer prospects for developing new luminescent materials for biological probes (Mendigalieva et al., 2022). Additionally, antimicrobial studies on pyrimidine pyrazole heterocycles, including 1,3-dimethyl-6-hydroxy-2,4-dioxo derivatives, suggest their usefulness in addressing bacterial and fungal infections (Kumar et al., 2014).

properties

IUPAC Name

1,3-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16-13(18)12(14(19)17(2)15(16)20)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVZBHMLVXKEEV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=CC2=CC=CC=C2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione

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